Amikacin hydrate is a semisynthetic aminoglycoside antibiotic derived from kanamycin. It is particularly effective against a wide range of gram-negative bacteria, including strains resistant to other aminoglycosides such as gentamicin and tobramycin. The drug's efficacy in treating serious gram-negative bacillary infections is well-established, making it a critical component in the management of these infections, especially in immunocompromised patients1.
Amikacin is the aminoglycoside of choice for treating known or suspected serious gram-negative infections, particularly those resistant to gentamicin or tobramycin. It is often included in empiric antibiotic regimens for suspected sepsis in febrile, leukopenic, immunocompromised hosts due to its enhanced activity against the organisms most frequently encountered in this patient population. High response rates have been reported when amikacin is combined with beta-lactam antibiotics in immunocompromised or granulocytopenic patients. The drug also shows in vitro synergy with acylureidopenicillins and third-generation cephalosporins, making it a preferred choice in complex infections1.
While amikacin is primarily used to combat resistant infections, it has been observed to have side effects such as ototoxicity. The exact mechanism of ear damage is not fully understood, but research on human normal melanocytes (HEMa-LP) has provided insights. Amikacin induces a concentration-dependent loss in melanocyte viability and inhibits melanin biosynthesis. It also affects the cellular antioxidant defense system, including enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These findings suggest that modulation of melanogenesis and the antioxidant status of melanocytes by amikacin may play a role in the mechanisms of its ototoxic effects2.
The impact of amikacin on the antioxidant defense system in melanocytes is significant. The observed changes in the activities of key antioxidant enzymes upon exposure to amikacin indicate that the drug may influence cellular defenses against oxidative stress. This could have implications for understanding how aminoglycosides affect not only melanocytes but potentially other cell types as well2.
Amikacin hydrate is synthesized from kanamycin A, which itself is produced from the fermentation of Streptomyces kanamyceticus. The chemical structure of amikacin includes an acylated amino group that enhances its stability against enzymatic degradation compared to other aminoglycosides. This modification makes it particularly useful in treating infections caused by multi-drug resistant organisms.
The synthesis of amikacin involves the acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). The process can be carried out using various methods, including:
The yield of amikacin can vary depending on the specific conditions used, such as temperature, pH, and reaction time.
Amikacin has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 585.6 g/mol. Key features of its structure include:
The structural modifications compared to kanamycin A improve amikacin's pharmacological properties, making it effective against a wider range of pathogens.
Amikacin participates in several chemical reactions that are crucial for its activity and stability:
Amikacin exerts its antibacterial effects primarily through:
This dual mechanism makes amikacin effective against a variety of pathogens, particularly those resistant to other aminoglycosides .
Amikacin hydrate exhibits several notable physical and chemical properties:
These properties are critical for its formulation and administration in clinical settings .
Amikacin hydrate has various scientific and medical applications:
Amikacin hydrate is a semisynthetic aminoglycoside antibiotic derived from kanamycin A through acylation with the L(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of its deoxystreptamine moiety [2] [3] [8]. Its molecular formula is C₂₂H₄₃N₅O₁₃·xH₂O, with an anhydrous molecular weight of 585.60 g/mol [1] [4] [9]. The compound features three amino sugar rings linked via glycosidic bonds: a central 2-deoxystreptamine ring connected to glucosamine at position 4 and kanosamine at position 6 [4] [8].
The stereochemical configuration is critical for antibacterial activity. The S-configuration at the 4-amino-2-hydroxybutyryl (AHB) side chain confers resistance to enzymatic deactivation by bacterial aminoglycoside-modifying enzymes [2] [3]. Key chiral centers include:
Table 1: Stereochemical Centers in Amikacin Hydrate
Position | Ring System | Configuration | Functional Role |
---|---|---|---|
C1' | AHB side chain | S | Enzyme resistance |
C4 | Kanosamine | S | Ribosomal binding affinity |
C2'' | Glucosamine | R | Molecular stability |
C6 | 2-Deoxystreptamine | S | Backbone orientation |
The three-dimensional structure adopts a "Y" conformation, enabling simultaneous interaction with the 16S rRNA of the bacterial 30S ribosomal subunit [4] [6].
Hydration significantly influences amikacin hydrate's physicochemical behavior. The crystalline hydrate form exhibits freely soluble characteristics in water (≥10 mg/mL at 25°C), attributable to hydrogen bonding between water molecules and polar functional groups (–OH, –NH₂) [1] [4] [6]. Hydration enhances aqueous dissolution kinetics by 30-40% compared to anhydrous forms, as confirmed by fluorescence spectrophotometry studies [7].
Despite high solubility, bioavailability remains limited due to:
Hydration water molecules form a protective lattice around the drug, reducing acid hydrolysis. Freeze-thaw stability studies demonstrate >95% integrity in neutral buffers (pH 6.8–7.4) for 120 hours [7].
Anhydrous and hydrated forms exhibit distinct pharmaceutical properties:
Table 2: Comparative Properties of Amikacin Forms
Property | Hydrated Form | Anhydrous Form | Analytical Method |
---|---|---|---|
Molecular Weight | 603.62 g/mol (monohydrate) | 585.60 g/mol | Mass spectrometry [9] |
Crystallinity | Hexagonal crystals | Amorphous aggregates | X-ray diffraction [4] |
Storage Stability | Stable ≥2 years at 4°C | Degrades at 25°C/60% RH | Long-term stability studies [4] |
Hygroscopicity | Low (0.5% w/w absorption) | High (up to 12% w/w) | Dynamic vapor sorption [6] |
The hydrated form demonstrates superior stability due to water molecules occupying crystal lattice voids, preventing oxidative degradation. Storage recommendations specify desiccated conditions at 2–8°C to prevent dehydration-rehydration cycles that may induce amorphous conversion [1] [4] [6]. Hydration also reduces electrostatic charge, minimizing powder aggregation during processing [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR (D₂O, 400 MHz) reveals characteristic signals:
¹³C-NMR confirms stereochemistry via glycosidic linkage resonances at δ 102.5 ppm (C-1'') and δ 100.8 ppm (C-1) [4]. Two-dimensional NMR techniques (COSY, HSQC) map proton-carbon correlations to verify ring connectivity.
High-Performance Liquid Chromatography (HPLC):Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) resolves amikacin hydrate at retention time 8.2±0.3 minutes. Detection employs fluorescence after o-phthaldialdehyde (OPA) derivatization (λex/λem = 340/455 nm), achieving sensitivity of 0.1 μg/mL [7]. Purity validation requires ≥97% peak area (NMR-calibrated) [4] [5].
Mass Spectrometry:Electrospray Ionization Mass Spectrometry (ESI-MS) shows:
High-resolution MS (HRMS) confirms empirical formula with error <5 ppm (calculated for C₂₂H₄₄N₅O₁₃+: 586.2927; observed: 586.2921) [5].
Infrared Spectroscopy:FTIR (KBr pellet) identifies functional groups:
Hydration-specific bands appear at 3450 cm⁻¹ (lattice water) and 1635 cm⁻¹ (H–O–H bend), distinguishing hydrates from anhydrous forms [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7